Product packaging for Chloro(triiodo)methane(Cat. No.:CAS No. 14349-82-7)

Chloro(triiodo)methane

Cat. No.: B14707354
CAS No.: 14349-82-7
M. Wt: 428.18 g/mol
InChI Key: NHPRHZOZGKPNLB-UHFFFAOYSA-N
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Description

Chloro(triiodo)methane (CAS 14349-82-7) is a specialized polyhalogenated methane compound with the formula CClI3 and a molecular weight of 428.18 g/mol . This mixed haloalkane, featuring one chlorine and three iodine atoms on a single carbon center, serves as a valuable compound for fundamental chemical research . The distinct size and electronegativity of the halogen atoms create a unique electronic environment and deviate from perfect tetrahedral symmetry, making this compound an interesting subject for studying the structural and electronic effects of mixed halogenation . Researchers can utilize this compound to investigate reaction mechanisms and the influence of multiple halogen types on chemical behavior and bond polarities. A documented synthesis pathway involves the chlorination of iodoform (triiodomethane) . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CClI3 B14707354 Chloro(triiodo)methane CAS No. 14349-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14349-82-7

Molecular Formula

CClI3

Molecular Weight

428.18 g/mol

IUPAC Name

chloro(triiodo)methane

InChI

InChI=1S/CClI3/c2-1(3,4)5

InChI Key

NHPRHZOZGKPNLB-UHFFFAOYSA-N

Canonical SMILES

C(Cl)(I)(I)I

Origin of Product

United States

Advanced Synthetic Methodologies for Chloro Triiodo Methane

Targeted Halogenation Strategies for Carbon-Chlorine and Carbon-Iodine Bond Formation

Directly forming the precise arrangement of one chlorine and three iodine atoms around a central carbon atom requires highly controlled reaction conditions. Both radical-mediated and ionic pathways are explored for this purpose.

Free-radical halogenation is a classic method for functionalizing alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org This process is typically initiated by UV light or a radical initiator, which homolytically cleaves a halogen molecule (e.g., Cl₂) into reactive radicals. wikipedia.org

The reaction with methane (B114726) proceeds as follows:

Initiation: A chlorine molecule is split by UV radiation to form two chlorine radicals (Cl•). wikipedia.org

Propagation: A chlorine radical abstracts a hydrogen atom from a methane derivative, creating a methyl radical. This radical then reacts with a halogen molecule to form the product and another halogen radical, continuing the chain. libretexts.orglibretexts.org

Termination: The reaction ceases when two radicals combine. libretexts.orglibretexts.org

However, controlling this reaction to produce a specific mixed halomethane like CClI₃ is exceptionally difficult. The reaction tends to produce a mixture of products, including chloromethane (B1201357), dichloromethane (B109758), trichloromethane, and tetrachloromethane, as substitution continues until all hydrogen atoms are replaced. chemguide.co.uklibretexts.org Achieving a selective synthesis of CClI₃ would require a methane precursor already containing the desired number of iodine or chlorine atoms and carefully controlling the reaction conditions to favor the introduction of the final halogen. The reactivity differences between halogens (Chlorine > Bromine > Iodine) further complicate selective radical reactions. wikipedia.org A potential, though challenging, pathway could involve the radical chlorination of triiodomethane (iodoform).

Table 1: Comparison of Radical Halogenation Characteristics

Feature Description Implication for CClI₃ Synthesis
Mechanism Free-radical chain reaction (initiation, propagation, termination). wikipedia.org Difficult to control; leads to a mixture of poly-halogenated products. chemguide.co.uk
Reactivity Halogen reactivity follows the order: F₂ > Cl₂ > Br₂ > I₂. wikipedia.org Selective introduction of a single chlorine atom in the presence of iodine is challenging.
Selectivity Generally low, leading to a statistical distribution of products. wikipedia.org Isolating the desired CClI₃ from a complex mixture of other halomethanes would be necessary.

| Initiation | Typically requires UV light or chemical initiators. wikipedia.org | Energy input is required, and the reaction can be highly exothermic. wikipedia.org |

Ionic halogenation pathways offer an alternative with potentially greater control and selectivity. These methods involve the reaction of a substrate with either an electrophilic halogen source (which accepts electrons) or a nucleophilic one (which donates electrons).

Electrophilic Halogenation: Aryl chlorides and bromides are commonly prepared through electrophilic substitution using a Lewis acid catalyst. byjus.com In the context of CClI₃ synthesis, a hypothetical electrophilic pathway could involve the reaction of a suitable organometallic precursor with an electrophilic chlorine source. However, direct electrophilic halogenation of simple alkanes is not a standard procedure.

Nucleophilic Halogenation: This approach typically involves the displacement of a leaving group by a halide anion. For instance, the synthesis of iodoethane (B44018) from chloroethane (B1197429) can be achieved by reaction with sodium iodide, where the iodide ion acts as the nucleophile. byjus.com A potential route to CClI₃ could involve starting with a precursor like carbon tetrachloride (CCl₄) and sequentially substituting chloride ions with iodide ions under controlled conditions. The cyanide ion is an example of an ambident nucleophile that can react from different ends, highlighting the complexity and potential for control in nucleophilic substitutions. byjus.com

Iodine(III)-mediated oxidative halogenation has been developed for chromone (B188151) derivatives, using alkyl halides like chloroform (B151607) (CHCl₃) and diiodomethane (B129776) (CH₂I₂) as the halogen source, demonstrating a modern approach to controlled halogenation. rsc.org

Halogen Exchange and Redistribution Reactions for CClI₃ Synthesis

Halogen exchange (HALEX) reactions are a powerful tool for synthesizing specific haloalkanes, particularly alkyl iodides and fluorides. organicmystery.com These reactions involve the substitution of one halogen atom in an organic molecule for another and are often driven by the precipitation of a salt in a specific solvent.

Starting with triiodomethane (iodoform, CHI₃), one of the iodine atoms could theoretically be replaced by a chlorine atom. Iodoform (B1672029) is a pale yellow, crystalline solid that can be synthesized via the haloform reaction from compounds containing a methyl ketone or a specific secondary alcohol structure. wikipedia.orglibretexts.org The reaction of iodine and sodium hydroxide (B78521) with ethanol, for example, produces iodoform. wikipedia.orglibretexts.org

Once CHI₃ is obtained, a controlled chlorination step would be required. This could involve a reaction with a suitable chlorinating agent where the reaction conditions (temperature, stoichiometry) are fine-tuned to favor monosubstitution. Some reagents, like hydrogen iodide, are known to convert iodoform to diiodomethane, indicating that the C-I bond can be reactive under certain conditions. wikipedia.org

A more common and synthetically viable approach involves halogen exchange starting from a readily available chlorinated methane, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The Finkelstein reaction is the archetypal example of this process, where a chloroalkane or bromoalkane is heated with sodium iodide in acetone (B3395972) or methanol (B129727) to produce an iodoalkane. organicmystery.com

The reaction's success relies on Le Châtelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, causing it to precipitate and drive the equilibrium towards the formation of the iodoalkane. organicmystery.com

Table 2: Finkelstein Reaction for CClI₃ Synthesis (Hypothetical)

Starting Material Reagent Solvent Driving Force Potential Reaction
Carbon Tetrachloride (CCl₄) Sodium Iodide (NaI) Acetone Precipitation of NaCl CCl₄ + 3NaI → CClI₃ + 3NaCl(s)
Chloroform (CHCl₃) Sodium Iodide (NaI) Acetone Precipitation of NaCl CHCl₃ + 3NaI → CHI₃ + 3NaCl(s) *

*Note: Complete substitution to CHI₃ is more likely from CHCl₃. Achieving partial substitution to yield CClI₃ would require precise control over reaction conditions.

A patent for the preparation of chloroiodomethane (B1360106) (CH₂ClI) describes a method involving the reaction of dichloromethane with sodium iodide in dimethylformamide, followed by distillation, showcasing an industrial application of this exchange principle. google.com

Exploration of Green Chemistry Principles in CClI₃ Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comjocpr.com Applying these principles to the synthesis of CClI₃ aims to enhance safety, efficiency, and sustainability.

The twelve principles of green chemistry provide a framework for this endeavor. nih.gov Key strategies applicable to CClI₃ synthesis include:

Waste Prevention: Designing synthetic routes with high atom economy to minimize byproducts. Halogen exchange reactions, for example, can have better atom economy than radical substitutions that produce HCl. nih.gov

Safer Solvents and Auxiliaries: Traditional organic solvents like dichloromethane are effective but hazardous. jocpr.com Green chemistry encourages the use of safer alternatives such as water, supercritical CO₂, or bio-based solvents. jocpr.com

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. nih.gov The development of mechanochemical methods, where milling is used to activate reagents at lower temperatures, is a promising approach. nih.gov Similarly, photocatalysis can utilize light energy to drive reactions, reducing the reliance on thermal heating. nih.gov

Catalysis: Using catalytic reagents is superior to stoichiometric ones. nih.gov Catalysts can increase reaction rates and selectivity, allowing for milder reaction conditions and reducing waste. jocpr.com For instance, iron(III) halides have been used to catalyze Prins cyclizations where halogen exchange with the solvent was observed, indicating a potential pathway for catalyzed halogen introduction. csic.es

Use of Renewable Feedstocks: While methane is a fossil fuel, developing pathways from biogas or other renewable methane sources would align with green chemistry principles. nih.gov

Table 3: Green Chemistry Approaches for CClI₃ Synthesis

Principle Traditional Approach Green Alternative Benefit
Solvents Halogenated solvents (e.g., CCl₄, CHCl₃) jocpr.com Supercritical CO₂, water, bio-solvents jocpr.com Reduced toxicity and environmental impact.
Energy High-temperature thermal reactions google.com Photocatalysis nih.gov, Mechanochemistry nih.gov, Ultrasound researchgate.net Lower energy consumption, milder conditions.
Reagents Stoichiometric and potentially hazardous reagents Catalytic systems (e.g., metal-based, enzymes) jocpr.com Reduced waste, increased efficiency and safety.

| Hazard Reduction | Use of toxic halogens and reagents | In-situ generation of reactive species, less hazardous derivatives | Minimized risk of accidents and exposure. youtube.com |

By integrating these principles, the synthesis of chloro(triiodo)methane can be shifted towards more environmentally benign and economically viable methods.

Optimization of Reaction Conditions and Selectivity in CClI₃ Formation

The selective synthesis of this compound is a significant challenge due to the propensity for the formation of a mixture of halogenated methanes. The optimization of reaction conditions is paramount to favor the formation of the desired CClI₃ product over other possible combinations such as dichloromethane diiodide (CH₂Cl₂I₂), trichloromethane (chloroform, CHCl₃), and tetraiodomethane (carbon tetraiodide, CI₄). Key parameters that require careful control include the choice of precursors, reagent stoichiometry, temperature, solvent, and the potential use of catalysts.

Two primary theoretical pathways for the synthesis of this compound are the haloform reaction with mixed halogens and the halogen exchange from a suitable trihalomethane precursor.

Haloform Reaction Approach

The haloform reaction traditionally involves the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone in the presence of a base. wikipedia.orglscollege.ac.in For the synthesis of this compound, a plausible precursor would be a molecule containing a trichloromethyl group adjacent to a carbonyl, such as 1,1,1-trichloroacetone. The reaction would proceed by the cleavage of the C-C bond with a strong base in the presence of an iodinating agent.

The selectivity in this reaction would be highly dependent on the relative rates of the desired cleavage and potential side reactions, such as the iodination of the other alpha-carbon or reactions involving the base and the iodinating agent.

Halogen Exchange Approach

A more common and potentially more controllable method for synthesizing mixed halomethanes is through halogen exchange reactions. wikipedia.org This can be approached in two ways: by iodination of chloroform or by chlorination of iodoform.

Iodination of Chloroform (CHCl₃): Reacting chloroform with a suitable iodinating agent could progressively replace chlorine atoms with iodine. The key to selectivity is to stop the reaction after the replacement of three hydrogen atoms with iodine, which is a significant challenge.

Chlorination of Iodoform (CHI₃): Conversely, starting with iodoform (triiodomethane) and reacting it with a chlorinating agent could introduce a chlorine atom. wikipedia.org Controlling the stoichiometry and reaction conditions would be critical to prevent over-chlorination and the formation of other chlorinated and iodinated methanes.

Key Optimization Parameters and Research Findings

Due to the scarcity of specific research on this compound synthesis, the following discussion on optimization is based on established principles of halogenation and haloform reactions. The data presented in the tables are illustrative examples of how reaction parameters could be systematically varied to optimize the yield and selectivity of CClI₃.

Table 1: Hypothetical Optimization of Chloroform Iodination

EntryIodinating AgentMolar Ratio (CHCl₃:Agent)Temperature (°C)SolventCatalystCClI₃ Yield (%)Selectivity (%)
1I₂/AlI₃1:325DichloromethaneNone1530
2I₂/AlI₃1:3.50DichloromethaneNone2545
3ICl1:325Carbon TetrachlorideFeCl₃4060
4ICl1:30Carbon TetrachlorideFeCl₃5575
5NIS1:3.525AcetonitrileNone3050

This table is for illustrative purposes and does not represent published experimental data.

From the hypothetical data, lower temperatures and the use of a Lewis acid catalyst like iron(III) chloride with iodine monochloride as the iodinating agent could potentially enhance both the yield and selectivity towards this compound.

Table 2: Hypothetical Optimization of Iodoform Chlorination

EntryChlorinating AgentMolar Ratio (CHI₃:Agent)Temperature (°C)SolventInitiatorCClI₃ Yield (%)Selectivity (%)
1Cl₂ (gas)1:1-10Carbon TetrachlorideUV light2040
2Cl₂ (gas)1:0.8-10Carbon TetrachlorideUV light3560
3SO₂Cl₂1:125BenzeneAIBN4570
4SO₂Cl₂1:0.925BenzeneAIBN6085
5NCS1:150AcetonitrileNone2545

This table is for illustrative purposes and does not represent published experimental data.

In this hypothetical scenario, using a milder chlorinating agent like sulfuryl chloride (SO₂Cl₂) with a radical initiator such as azobisisobutyronitrile (AIBN) at a slightly sub-stoichiometric ratio appears to be the most promising route for achieving high yield and selectivity. Controlling the amount of the chlorinating agent is crucial to prevent the formation of dichlorodiiodomethane and other more chlorinated species.

The optimization of reaction conditions for the selective formation of this compound requires a systematic approach. By carefully selecting the starting materials, controlling the stoichiometry of the reagents, maintaining optimal temperatures, and utilizing appropriate solvents and catalysts, it is theoretically possible to enhance the yield and selectivity of this unique mixed trihalomethane. Further experimental research is needed to validate these hypothetical optimization strategies and to fully elucidate the reaction mechanisms involved.

Mechanistic Investigations of Chloro Triiodo Methane Reactivity

Elucidation of Radical Reaction Pathways Involving Chloro(triiodo)methane

The reactivity of haloalkanes is often characterized by free-radical chain reactions, particularly in the presence of ultraviolet (UV) light or heat. libretexts.orgchemguide.co.uk For this compound, the significant difference in bond strength between the C-Cl and C-I bonds is a critical determinant of its radical chemistry. The C-I bond is considerably weaker and more susceptible to homolytic cleavage than the C-Cl bond.

The initiation step of a radical reaction involving CClI₃ would preferentially involve the breaking of a C-I bond to form a chloro(diiodo)methyl radical (•CClI₂) and an iodine radical (I•). This is because the bond dissociation energy of the C-I bond is lower than that of the C-Cl bond. pw.live

Initiation: CClI₃ + hν → •CClI₂ + I•

Once formed, the chloro(diiodo)methyl radical can participate in propagation steps. libretexts.orgsenecalearning.com For instance, it can abstract a hydrogen atom from another molecule or react with a halogen molecule. libretexts.orglibretexts.org

Propagation: •CClI₂ + RH → CClI₂H + R• •CClI₂ + I₂ → CClI₃ + I•

Termination steps, which conclude the chain reaction, involve the combination of any two radical species present in the reaction mixture. senecalearning.com

Termination: 2 •CClI₂ → C₂Cl₂I₄ •CClI₂ + I• → CClI₃ 2 I• → I₂

The initial formation of the •CClI₂ radical highlights the selective nature of radical initiation in mixed haloalkanes. Further substitution reactions can occur, leading to a mixture of products, a common feature in free-radical halogenations. libretexts.orgchemguide.co.uk

Detailed Analysis of Nucleophilic Substitution Processes at the Carbon Center

The carbon atom in this compound is electrophilic due to the polarization of the carbon-halogen bonds, where the halogen atoms are more electronegative than carbon. pw.live This makes the carbon atom susceptible to attack by nucleophiles. In nucleophilic substitution reactions involving CClI₃, the leaving group ability of the halide ions is a crucial factor. Iodide (I⁻) is an excellent leaving group, significantly better than chloride (Cl⁻), due to its larger size, greater polarizability, and the weakness of the C-I bond. pw.live

Nucleophilic substitution at the carbon center of this compound can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.

Sₙ2 Mechanism: A strong, unhindered nucleophile would favor a one-step Sₙ2 pathway. The nucleophile attacks the carbon atom from the side opposite to the leaving group. Given the options, the iodide ion would be the preferred leaving group. Nu⁻ + CClI₃ → [Nu---CClI₂---I]⁻ → NuCClI₂ + I⁻

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar, protic solvent, an Sₙ1 mechanism might be favored. This would involve the initial, slow departure of an iodide ion to form a carbocation intermediate, which is then attacked by the nucleophile. The stability of the resulting carbocation is a key factor.

The reactivity of haloalkanes in nucleophilic substitution generally follows the order R-I > R-Br > R-Cl > R-F, reflecting the bond strength and leaving group ability. pw.live Therefore, in reactions of this compound, the iodine atoms are the most likely to be substituted.

Characterization of Halogen Bonding Interactions in CClI₃ Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. core.ac.ukacs.org This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the extension of the R-X bond. wikipedia.orgrsc.org

Assessment of Sigma-Hole Characteristics and Directionality

In this compound, the iodine atoms are excellent halogen bond donors. The σ-hole on the iodine atoms in CClI₃ is expected to be significantly positive, making them capable of forming strong halogen bonds with Lewis bases (halogen bond acceptors). The strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen atom. Thus, iodine forms stronger halogen bonds than chlorine.

The interaction is highly directional, with the halogen bond acceptor typically aligning with the R-X bond axis, where the σ-hole is most positive. wikipedia.orgyoutube.com Computational studies on similar molecules have shown that the geometry of halogen-bonded complexes is typically linear or near-linear. nih.gov

Delineation of Competing Halogen and Hydrogen Bonding Phenomena

In systems where both halogen bond donors and hydrogen bond donors are present, a competition for acceptor sites can occur. rsc.org Although this compound itself cannot act as a hydrogen bond donor, in a solution with protic solvents or other hydrogen-bonding species, its iodine atoms would compete with hydrogen bond donors for available Lewis basic sites.

The relative strength of the halogen bond versus the hydrogen bond depends on several factors, including the nature of the donor and acceptor atoms and the solvent environment. Studies have shown that in some cases, halogen bonds can be comparable in strength to or even stronger than hydrogen bonds. core.ac.uknih.gov The outcome of this competition influences the resulting supramolecular structures. rsc.org

Examination of Electrophilic Reactions and Carbene/Carbenoid Intermediates

While less common for haloalkanes, the formation of carbenes or carbenoid intermediates can be extrapolated from the chemistry of simpler haloalkanes like chloroform (B151607) (CHCl₃) and chloroiodomethane (B1360106). youtube.com The treatment of a haloform with a strong base can lead to the formation of a dihalocarbene. For this compound, a similar reaction could potentially generate a chloroiodocarbene.

Hypothetical Carbene Formation: CClI₃ + Base → ⁻CClI₂ + H-Base ⁻CClI₂ → :CClI + I⁻

The resulting chloroiodocarbene (:CClI) would be a reactive intermediate, capable of acting as an electrophile and participating in various reactions, such as cycloadditions with alkenes. The stability and reactivity of such a carbene would be influenced by the electronic effects of both the chlorine and iodine atoms.

Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are dictated by the energies of bond breaking and bond formation, as well as the stability of intermediates and transition states. libretexts.orgrutgers.edu

Kinetics: The rates of reactions involving CClI₃ will depend on the specific mechanism.

For radical reactions , the rate is influenced by the intensity of the light or the temperature, which affects the initiation step. libretexts.org

For Sₙ2 reactions , the rate is dependent on the concentrations of both this compound and the nucleophile (Rate = k[CClI₃][Nu]). pw.live

For Sₙ1 reactions , the rate-determining step is the formation of the carbocation, so the rate depends only on the concentration of this compound (Rate = k[CClI₃]). pw.live

The activation energy for the homolytic cleavage of the C-I bond is lower than that of the C-Cl bond, meaning radical reactions will initiate more readily at the iodine sites. Similarly, the lower bond enthalpy of the C-I bond contributes to a faster rate of nucleophilic substitution where iodide is the leaving group. lambdastudy.com

The Gibbs free energy change (ΔG), which accounts for both enthalpy and entropy (ΔS), determines the spontaneity of a reaction (ΔG = ΔH - TΔS). While many reactions of haloalkanes are enthalpically favored, the entropy change, particularly in reactions involving the formation of multiple products or changes in the number of moles of gas, can also be a significant factor. rutgers.edu

PropertyDescription
Formula CClI₃
Molar Mass 419.18 g/mol
Appearance Data not readily available
Boiling Point Data not readily available
Density Data not readily available

Advanced Spectroscopic Interrogation of Chloro Triiodo Methane Molecular Architecture

High-Resolution Rotational Spectroscopy for Precise Molecular Structure Determination

High-resolution rotational spectroscopy, particularly in the microwave region, is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. mit.edulibretexts.org By analyzing the absorption of microwave radiation, one can deduce the moments of inertia and, consequently, the bond lengths and angles with high accuracy.

The rotational spectrum of a molecule provides its rotational constants (A, B, C), which are inversely proportional to the moments of inertia about the principal axes. princeton.edu For a symmetric top molecule like chloro(triiodo)methane, two of the rotational constants are equal. The analysis of the rotational spectra of different isotopic species (isotopologues) of the molecule is crucial for a definitive structure determination. By substituting atoms with their heavier or lighter isotopes (e.g., ¹²C with ¹³C, or ³⁵Cl with ³⁷Cl), the mass distribution of the molecule is altered, leading to small but measurable shifts in the rotational constants. researchgate.net These shifts allow for the precise location of each atom within the molecule to be determined.

Table 1: Rotational Constants of Selected Chloromethanes

Molecule Rotational Constant A (cm⁻¹) Rotational Constant B (cm⁻¹) Rotational Constant C (cm⁻¹) Reference
Chloromethane (B1201357) (CH₃Cl) 5.097 0.443 0.443 researchgate.net

This table is for illustrative purposes as direct experimental data for this compound is not available.

The equilibrium geometry of a molecule corresponds to the arrangement of atoms at the minimum of the potential energy surface. The rotational constants obtained from the analysis of the microwave spectra of various isotopologues are used to calculate the moments of inertia. From these moments of inertia, a precise and unambiguous determination of the equilibrium bond lengths and bond angles in the gas phase can be achieved. youtube.com For this compound, this would involve determining the C-Cl and C-I bond lengths, as well as the I-C-I and I-C-Cl bond angles.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are essential for identifying functional groups and understanding the forces that govern the movements of atoms within the molecule.

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org Therefore, this compound, with 5 atoms, is expected to exhibit 9 fundamental vibrational modes. These modes correspond to the stretching and bending of the C-Cl and C-I bonds. The frequencies of these vibrations are characteristic of the bond strengths and the masses of the atoms involved.

The infrared and Raman spectra reveal these fundamental vibrations. While a complete experimental vibrational analysis of this compound is not available, the vibrational frequencies of the related molecules triiodomethane and chloroform (B151607) can provide insight into the expected spectral regions for the vibrations of CClI₃.

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) of Triiodomethane and Chloroform

Vibration Triiodomethane (CHI₃) Chloroform (CHCl₃)
C-H Stretch ~2970 3033
C-X₃ Symmetric Stretch 149 667
C-X₃ Degenerate Stretch 505 761
C-H Bend 1148 1216
C-X₃ Symmetric Bend 118 364

Data sourced from nist.govnist.govchegg.comresearchgate.net. This table serves as a reference for the expected vibrational modes of this compound.

In addition to the fundamental modes, weaker absorption bands known as overtones (corresponding to a change of more than one vibrational quantum number) and combination bands (where two or more fundamental vibrations are excited simultaneously) can also be observed. youtube.com

The potential energy of a real molecular vibration is not perfectly harmonic. This anharmonicity leads to several effects, including the fact that overtone frequencies are not exact multiples of the fundamental frequency. Furthermore, it can lead to interactions between vibrational modes.

Fermi resonance is a significant example of such an interaction, where an overtone or combination band has a similar energy to a fundamental vibrational mode of the same symmetry. This interaction leads to a shift in the frequencies of both bands and a sharing of intensity. The analysis of Fermi resonance can provide valuable information about the vibrational potential energy surface of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of specific nuclei within a molecule. For organohalogen compounds, ¹³C NMR is particularly informative.

In the ¹³C NMR spectrum of this compound, a single resonance is expected due to the presence of only one carbon atom. The chemical shift of this carbon is highly dependent on the electronegativity of the attached halogen atoms. The presence of one chlorine and three iodine atoms will create a unique electronic environment around the carbon nucleus.

While the specific ¹³C NMR chemical shift for this compound is not documented, we can infer its approximate value by comparing it with related compounds.

Table 3: ¹³C NMR Chemical Shifts of Halogenated Methanes

Compound Formula ¹³C Chemical Shift (ppm)
Methoxymethane CH₃OCH₃ 59.3
1,1,1-Trichloroethane CH₃CCl₃ ~50 (CH₃), ~100 (CCl₃)

Data sourced from docbrown.infodocbrown.info. This table provides context for predicting the chemical shift in this compound.

The electronegative chlorine atom and the less electronegative but highly polarizable iodine atoms will influence the shielding of the carbon nucleus, resulting in a characteristic chemical shift that can aid in the identification and characterization of this compound.

Based on a thorough review of available scientific literature, a comprehensive article on the chemical compound this compound (CClI₃) as per the requested outline cannot be generated. The search for specific experimental data for this particular molecule—including detailed NMR spectra, electron diffraction studies, and advanced mass spectrometric analyses—has revealed a significant lack of published research.

While general principles of the requested analytical techniques and data for analogous, more common halomethanes (such as chloroform, iodoform (B1672029), or bromotriiodomethane) are well-documented, specific, and verifiable research findings for this compound are not present in the available search results.

Therefore, to adhere to the principles of scientific accuracy and avoid generating content that is speculative or based on unsubstantiated data, the following sections of the proposed article cannot be completed as instructed:

Advanced Mass Spectrometric Techniques for Structural Confirmation and Isotopic Analysis:Although the general fragmentation patterns of haloalkanes and the characteristic isotopic signature of chlorine are well-understoodmiamioh.eduasdlib.org, a specific, detailed mass spectrometric analysis of this compound, including fragmentation pathways and isotopic analysis, is not available in the search results.

Without access to peer-reviewed studies containing this fundamental data, constructing a professional and authoritative article that meets the specified requirements for detail and accuracy is not possible.

Computational and Theoretical Chemistry of Chloro Triiodo Methane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For chloro(triiodo)methane, these methods unravel the distribution of electrons and the associated energies that define its structure and stability.

The electronic structure and energetics of CClI₃ are investigated using a variety of quantum chemical methods, primarily categorized as ab initio and Density Functional Theory (DFT).

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. For a molecule like CClI₃, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) are employed. researchgate.netrsc.org HF provides a foundational approximation, while MP2 and CCSD(T) incorporate electron correlation to varying degrees, offering higher accuracy for properties like interaction energies and reaction barriers. rsc.org These high-level calculations, while computationally intensive, serve as benchmarks for more efficient methods. researchgate.net

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. epstem.net Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable. nih.gov Functionals within DFT, such as the popular B3LYP hybrid functional, are used to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. epstem.netwikipedia.org DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, thermodynamic properties (enthalpy, entropy, Gibbs free energy), and electronic properties for molecules like CClI₃. epstem.netnih.gov

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation (XC) functional. figshare.com

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. For CClI₃, which contains heavy iodine atoms, the choice is critical.

Pople-style basis sets (e.g., 6-31G(d,p)) are widely used for general-purpose calculations. epstem.net

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are crucial for high-accuracy energy calculations. arxiv.orgnih.gov The 'aug' prefix indicates the addition of diffuse functions, which are essential for describing non-covalent interactions and anions. arxiv.org

Karlsruhe "def2" basis sets (e.g., def2-TZVP) are another popular choice, known for their efficiency and robustness across the periodic table. arxiv.org For the heavy iodine atoms in CClI₃, effective core potentials (ECPs) are often used to replace the core electrons, reducing computational cost and incorporating relativistic effects, which are significant for heavy elements.

Exchange-Correlation (XC) Functionals: The selection of an XC functional significantly impacts the results of DFT calculations.

Hybrid Functionals like B3LYP and PBE0 mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often providing good descriptions of thermochemistry and molecular structures. wikipedia.org

Meta-hybrid GGA functionals , such as the M06 suite (e.g., M06-2X), are parameterized to perform well for a broad range of applications, including non-covalent interactions, which are critical for studying the intermolecular forces involving CClI₃. wikipedia.org

Range-separated functionals (e.g., HSE, CAM-B3LYP) are designed to improve the description of long-range interactions. wikipedia.org

The table below summarizes common basis sets and XC functionals used in computational chemistry.

CategoryNameDescription
Basis Sets 6-31G(d,p)Pople-style split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p).
cc-pVTZCorrelation-consistent basis set of triple-zeta quality. Designed for systematic convergence of correlation energy.
aug-cc-pVTZThe cc-pVTZ basis set augmented with diffuse functions to better describe weakly bound electrons.
def2-TZVPAhlrichs (Karlsruhe) basis set of triple-zeta valence quality with polarization functions.
XC Functionals B3LYPBecke, 3-parameter, Lee-Yang-Parr hybrid functional. A widely used general-purpose functional. wikipedia.org
PBE0Perdew-Burke-Ernzerhof hybrid functional with 25% exact exchange. wikipedia.org
M06-2XA meta-hybrid GGA functional with 54% HF exchange, good for main-group thermochemistry and non-covalent interactions. wikipedia.org
CAM-B3LYPA range-separated hybrid functional designed to correctly model long-range interactions and charge-transfer excitations.

Analysis of Intermolecular Interactions and Non-Covalent Forces

Computational methods are indispensable for characterizing the weak intermolecular forces that govern the condensed-phase behavior and recognition properties of molecules. For CClI₃, halogen bonding is a particularly important non-covalent interaction.

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the Lewis acid) and a nucleophilic region on another molecule (the Lewis base). acs.org Computational studies have been instrumental in understanding this interaction. researchgate.net

In this compound, the carbon-iodine bonds are key. The electron-withdrawing effect of the chlorine atom and the other iodine atoms polarizes the electron density on each iodine atom anisotropically. This creates a region of positive electrostatic potential, known as a σ-hole , on the outermost portion of the iodine atom, along the extension of the C-I bond. acs.org This positive σ-hole can then interact favorably with lone pairs, π-electrons, or anions.

Computational methods like MP2 and dispersion-corrected DFT are used to:

Calculate Interaction Energies: Determine the strength of the halogen bond between CClI₃ and a Lewis base. richmond.edu

Analyze Geometries: Optimize the structure of the halogen-bonded complex, confirming the preferred linear C-I···Y geometry (where Y is the Lewis base). richmond.edu

Visualize Electrostatic Potentials: Map the molecular electrostatic potential (MEP) onto the electron density surface to visualize the positive σ-hole on the iodine atoms and the negative region on the Lewis base. richmond.edu

Computational ParameterSignificance for Halogen Bonding
Interaction Energy (ΔE) Quantifies the strength of the halogen bond. Typically calculated with corrections for basis set superposition error (BSSE).
Bond Distance (R(I···Y)) The distance between the iodine atom and the Lewis base atom. Shorter distances often indicate stronger bonds.
Bond Angle (∠(C-I···Y)) The angle of the interaction. Halogen bonds are highly directional, with angles typically close to 180°.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution, identifying the positive σ-hole on the halogen and the negative site on the Lewis base.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ). wiley-vch.de QTAIM partitions a molecule into discrete atomic basins, allowing for the analysis of atomic properties and the interactions between them. wiley-vch.deamercrystalassn.org

For CClI₃, a QTAIM analysis would involve:

Locating Critical Points (CPs): Points where the gradient of the electron density is zero. These include nuclear attractors (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). wiley-vch.de

Analyzing Bond Critical Points (BCPs): The properties of the electron density at the BCP between two atoms reveal the nature of the interaction.

Key parameters at a BCP used to classify chemical bonds include:

Electron Density (ρ(r)): Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0, typical of covalent bonds) or depleted (∇²ρ(r) > 0, typical of closed-shell interactions like ionic and halogen bonds).

Total Energy Density (H(r)): The sign of H(r) can also distinguish between interactions. Negative values are indicative of significant sharing of electrons (covalent character).

QTAIM Parameter at BCPInterpretation for C-I and C-Cl BondsInterpretation for I···Y Halogen Bond
Electron Density (ρ(r)) Moderate value, indicating a covalent bond.Low value, characteristic of a weak, non-covalent interaction.
Laplacian (∇²ρ(r)) Typically negative or small positive, indicating a shared-shell or polar covalent interaction.Positive value, indicating a closed-shell interaction with charge depletion at the BCP.
Total Energy Density (H(r)) Negative, indicating significant covalent character.Typically small and positive, characteristic of non-covalent interactions.

Reaction Mechanism Elucidation through Computational Transition State Theory and Reaction Path Analysis

Computational chemistry is a powerful tool for mapping out the detailed pathways of chemical reactions, providing insights into their feasibility and kinetics. libretexts.org This is achieved by locating and characterizing the high-energy transition states that connect reactants and products. fiveable.meutexas.edu

Transition State Theory (TST): TST provides the framework for calculating reaction rate constants based on the properties of the reactants and the transition state (TS). wikipedia.org The TS is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other directions. utexas.eduresearchgate.net Computational methods are used to:

Locate the TS Geometry: Algorithms search for the saddle point structure connecting reactants and products.

Calculate the Activation Energy (ΔG‡): The Gibbs free energy difference between the transition state and the reactants determines the reaction rate. utexas.edu

Verify the TS: A frequency calculation must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Reaction Path Analysis: Once a transition state is located and verified, the Intrinsic Reaction Coordinate (IRC) path is calculated. researchgate.net The IRC is the minimum energy path connecting the transition state down to the corresponding reactants and products. libretexts.orgresearchgate.net This analysis confirms that the calculated TS is indeed the correct one for the reaction of interest.

For a hypothetical reaction involving CClI₃, such as its decomposition or a substitution reaction (e.g., with a nucleophile), the computational workflow would be:

Optimize the geometries of the reactants, products, and a guessed structure for the transition state.

Perform a transition state search starting from the guessed structure.

Calculate the vibrational frequencies of the found TS to confirm a single imaginary frequency.

Calculate the IRC path from the TS to confirm it connects the desired reactants and products.

Calculate the activation energy to predict the reaction kinetics.

This approach provides a complete energetic profile of the reaction, including the stability of any intermediates and the heights of energy barriers, offering a detailed mechanistic understanding.

Theoretical Prediction and Validation of Spectroscopic Parameters

Theoretical methods, particularly those based on quantum mechanics, are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra or providing data where experiments are difficult to perform.

Simulated Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and the masses of its atoms. Computational methods, primarily based on Density Functional Theory (DFT), are widely used to simulate the vibrational frequencies and infrared (IR) intensities of molecules. For this compound, these calculations would involve optimizing the molecular geometry to find its lowest energy structure. Following optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the harmonic vibrational frequencies.

Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. These include stretching and bending modes of the C-H, C-Cl, and C-I bonds, as well as more complex coupled motions. The intensities of the corresponding peaks in the infrared spectrum are also calculated, which depend on the change in the molecule's dipole moment during each vibration. While specific computational studies on this compound are not widely available, the methodology is well-established for other halomethanes.

The table below illustrates the kind of data that would be generated from such a computational study. The frequencies would be given in wavenumbers (cm⁻¹), and the intensities are typically in units of km/mol.

Table 1: Illustrative Simulated Vibrational Frequencies and Intensities for a Halomethane

Vibrational ModeCalculated Frequency (cm⁻¹)Calculated IR Intensity (km/mol)
C-H Stretch305050
C-Cl Stretch750120
C-I Stretch (sym)50080
C-I Stretch (asym)55095
Bending Modes100-120010-60

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT.

To predict the NMR spectrum of this compound, the first step is to perform a geometry optimization. Then, the magnetic shielding tensors for each nucleus are calculated. The chemical shift is then determined by referencing the calculated shielding of the nucleus of interest to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). These calculations can be performed for the isolated molecule (in the gas phase) or, more accurately, by including the effects of a solvent using continuum solvation models like the Polarizable Continuum Model (PCM). nmrdb.org

For this compound, one would expect a single ¹H signal and a single ¹³C signal in the respective decoupled NMR spectra. The chemical shift of the proton would be influenced by the electronegativity of the attached carbon and the surrounding halogens. Similarly, the ¹³C chemical shift would be highly dependent on the four halogen atoms bonded to it. While specific calculated values for this compound are not readily found in the literature, online prediction tools and machine learning models can provide estimates based on large databases of known compounds. nih.govchemaxon.com

The following table illustrates the type of data that would be obtained from such calculations.

Table 2: Illustrative Calculated NMR Parameters for a Halomethane

NucleusCalculated Chemical Shift (ppm, relative to TMS)
¹H7.5
¹³C-80

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Spin-spin coupling constants, which describe the interaction between neighboring nuclear spins and result in the splitting of NMR signals, can also be calculated, although this is computationally more demanding.

Molecular Dynamics Simulations for Condensed Phase Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach allows for the investigation of the behavior of this compound in a condensed phase, such as a liquid or in solution, providing insights into its bulk properties and interactions with other molecules.

In an MD simulation, the atoms are treated as classical particles, and their interactions are described by a force field. The force field is a set of parameters that define the potential energy of the system as a function of the atomic positions. These parameters account for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions.

For this compound, an MD simulation could be used to study its properties as a pure liquid, such as its density, diffusion coefficient, and radial distribution functions. The latter would reveal the average distances and coordination numbers of molecules in the liquid state.

Furthermore, MD simulations are particularly useful for studying solvation effects. By placing a this compound molecule in a box of solvent molecules (e.g., water, chloroform (B151607), or methanol), one can study the structure of the solvation shell, the dynamics of the solvent molecules around the solute, and calculate the free energy of solvation. This information is crucial for understanding its solubility and reactivity in different environments. While specific MD studies on this compound are not prevalent in the literature, the methodologies are well-established for other halogenated compounds.

Chloro Triiodo Methane As a Reagent in Advanced Organic Synthesis

Generation of Carbene and Carbenoid Intermediates for Cyclopropanation and Related Reactions

The generation of carbenes—neutral, divalent carbon species—is a cornerstone of modern synthetic chemistry, particularly for the construction of cyclopropane (B1198618) rings. libretexts.org The primary method for generating dihalocarbenes involves the alpha-elimination from haloforms. youtube.comlibretexts.org For instance, treating chloroform (B151607) (CHCl₃) with a strong base like potassium t-butoxide abstracts a proton, forming the trichloromethanide anion (⁻CCl₃), which then expels a chloride ion to yield dichlorocarbene (B158193) (:CCl₂). youtube.commasterorganicchemistry.com

Conceptually, chloro(triiodo)methane can be expected to follow a similar pathway to generate a novel mixed-halogenated carbene. Treatment with a suitable base would deprotonate the molecule, a step that is not possible here due to the lack of a C-H bond. However, an alternative pathway involves reaction with an organolithium reagent, which can lead to a halogen-metal exchange. Given the significant difference in the carbon-halogen bond strengths (C-Cl ≈ 330 kJ/mol, C-I ≈ 230 kJ/mol), the weaker C-I bond is the most likely site of reaction. Reaction with an agent like methyllithium (B1224462) could lead to the formation of a chloro(diiodo)methyllithium intermediate. This highly unstable species, a type of carbenoid, could then eliminate lithium iodide to generate chloro(iodo)carbene (:CClI).

This hypothetical chloro(iodo)carbene would be an intriguing species for cyclopropanation reactions with alkenes. The addition of carbenes to alkenes is typically a concerted and stereospecific process, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.comlibretexts.orgyoutube.com The resulting cyclopropane would feature both a chlorine and an iodine atom on the same carbon, offering two different handles for subsequent functionalization.

Table 1: Comparison of Carbene Generation from Haloforms

Haloform Precursor Base/Reagent Carbene/Carbenoid Intermediate Typical Application
Chloroform (CHCl₃) KOH or KOtBu Dichlorocarbene (:CCl₂) Dichlorocyclopropanation masterorganicchemistry.com
Diiodomethane (B129776) (CH₂I₂) Zn-Cu couple (Iodomethyl)zinc iodide (ICH₂ZnI) Simmons-Smith Cyclopropanation libretexts.orglibretexts.org
This compound (CClI₃) Conceptual: R-Li Chloro(iodo)carbene (:CClI) Chloro(iodo)cyclopropanation

Utility in Electrophilic Halogenation Reactions, specifically Iodination and Chlorination

Polyhalogenated compounds are often employed as sources of electrophilic halogens. This compound, with its three iodine atoms and one chlorine atom, presents the potential to act as both an iodinating and a chlorinating agent. The high polarizability of the C-I bond makes it a likely source of electrophilic iodine. In reactions analogous to the haloform reaction, where iodoform (B1672029) acts as an iodinating agent in basic conditions, CClI₃ could donate an iodine atom. patsnap.com

The mechanism would likely involve the attack of a nucleophile on one of the iodine atoms, leading to the transfer of "I⁺" and the formation of a chloro(diiodo)methanide anion. This reactivity is particularly relevant in the halogenation of electron-rich aromatic compounds or in the cohalogenation of alkenes where a nucleophilic solvent is present. libretexts.orgrsc.org For example, the iodination of phenols or anilines, which can be challenging to perform selectively, might be achieved under specific conditions using CClI₃, potentially catalyzed by a Lewis acid to enhance the electrophilicity of the iodine. nih.govmasterorganicchemistry.com

While chlorination is also theoretically possible, it is less probable via an electrophilic pathway due to the stronger, less polarizable C-Cl bond. The molecule is more likely to act as an iodinating agent. However, under radical conditions, initiated by light or a radical initiator, homolytic cleavage of the weaker C-I bond would occur preferentially, but subsequent reactions could potentially involve the chlorine atom. Mechanochemical activation has also been shown to facilitate the selective chlorination of methane (B114726) using a solid chlorinating agent, suggesting that non-traditional reaction conditions could unlock different reactivity patterns for polyhalomethanes. nih.gov

Role as a Precursor or Building Block in Carbon-Carbon Bond Forming Methodologies

The use of small, functionalized molecules as building blocks is fundamental to organic synthesis. wikipedia.orgalevelchemistry.co.ukorganic-chemistry.org Chloroiodomethane (B1360106) (CH₂ClI) is known to serve as a C1 unit in radical additions to alkenes, forming new carbon-carbon bonds. wikipedia.org This suggests a plausible, analogous role for this compound.

Under free-radical conditions, the weak C-I bond of CClI₃ would be expected to cleave homolytically to generate a chloro(diiodo)methyl radical (•CClI₂). This radical could then add across an alkene double bond. Such a reaction would install a CClI₂ group onto the alkyl chain, simultaneously forming a new carbon-carbon bond and introducing multiple halogen atoms for further synthetic manipulation.

This methodology would provide access to complex polyhalogenated alkanes, which are valuable precursors in various transformations. The resulting products could undergo subsequent elimination, substitution, or reduction reactions at the halogenated centers to build molecular complexity.

Table 2: Conceptual Carbon-Carbon Bond Formation via Radical Addition

Alkene Reagent Initiator Conceptual Intermediate Conceptual Product
R-CH=CH₂ CClI₃ AIBN or hv •CClI₂ R-CH(CClI₂)-CH₂I
Cyclohexene CClI₃ AIBN or hv •CClI₂ 1-(Chloro(diiodo)methyl)-2-iodocyclohexane

Investigation of Stereochemical Control in this compound Mediated Reactions

Stereochemical control is a critical aspect of modern organic synthesis, and the geometry of reagents and intermediates plays a crucial role in determining the stereochemical outcome of a reaction. scilit.com In reactions involving this compound, particularly in the conceptual cyclopropanation, the stereochemistry would be of significant interest.

Cyclopropanation reactions involving carbenes or carbenoids are often stereospecific, proceeding with syn-addition to the alkene. masterorganicchemistry.comlibretexts.org This means that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product. This retention of stereochemistry is indicative of a concerted mechanism where the two new C-C bonds are formed simultaneously. youtube.com It is highly probable that the addition of a putative chloro(iodo)carbene, derived from CClI₃, would follow this principle.

Furthermore, in reactions with chiral substrates, such as allylic alcohols, the potential for diastereoselective reactions arises. In many carbenoid-mediated cyclopropanations (e.g., the Simmons-Smith reaction), nearby hydroxyl groups can coordinate to the metal-complexed reagent, directing the carbene to a specific face of the double bond. unl.pt While the generation of chloro(iodo)carbene may not involve a metal carbenoid in the same vein, the stereochemical influence of directing groups on the substrate would be a key area of investigation to control the formation of specific diastereomers. The development of chiral catalysts for carbenoid insertion reactions has become a powerful tool for creating stereogenic centers with high enantioselectivity, a strategy that could potentially be adapted for reactions involving intermediates derived from CClI₃. beilstein-journals.orglibretexts.org

Exploration as a Catalyst or Ligand Precursor in Homogeneous Catalysis

In homogeneous catalysis, ligands play a pivotal role in modulating the reactivity, selectivity, and stability of a metal catalyst. nih.govresearchgate.netimperial.ac.ukrsc.org Polyhalogenated compounds can sometimes serve as precursors to N-heterocyclic carbene (NHC) ligands or other types of complexes through oxidative addition reactions. acs.org

Given the high reactivity of its C-I bonds, this compound could potentially be used as a precursor in the synthesis of novel organometallic complexes. Oxidative addition of a C-I bond to a low-valent metal center (e.g., Pd(0), Pt(0), or Ni(0)) would result in a metal(II) complex containing a chloro(diiodo)methyl group and an iodide ligand. Such complexes could themselves be catalytically active or serve as intermediates for further transformations.

While direct use as a catalyst is less likely, the role of CClI₃ as a precursor to a ligand or a metal complex is a plausible area for exploration. For example, the resulting chloro(diiodo)methyl-metal complex could potentially undergo further reaction, such as reductive elimination or insertion, which are key steps in many catalytic cycles, including cross-coupling reactions. illinois.edu The field of homogeneous catalysis is continually seeking novel ligand architectures, and precursors like CClI₃ could offer a route to previously inaccessible structures. researchgate.net

Environmental Chemical Transformations of Chloro Triiodo Methane

Formation Mechanisms as Disinfection Byproducts (DBPs) in Water Treatment

The formation of I-THMs, including chloro(triiodo)methane, is a complex process influenced by the composition of the source water and the specifics of the water treatment process.

The fundamental building blocks for the formation of this compound are natural organic matter (NOM), iodide (I⁻), and the chlorine used for disinfection.

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from decaying plant and animal matter in water sources. youtube.com It serves as the primary precursor for DBP formation. epa.gov Disinfectants react with specific components of NOM to form THMs. epa.gov Studies have shown that different types of NOM have varying potentials for forming I-THMs. For instance, microbially-derived organic matter, such as that from algal blooms or biofilms, can serve as significant precursors for I-THMs. nih.govnih.govnih.gov Research on model compounds has identified that lipids and humic acids are particularly effective precursors for the formation of certain I-THMs. nih.gov The presence of organic amines in water can also enhance the formation of I-THMs by competing for free chlorine and forming organic chloramines, which then participate in the reaction pathways. acs.org

Halide Precursors (Iodide and Chloride): The formation of mixed-halogen THMs like this compound requires the presence of both iodide and chloride ions. The process begins with the oxidation of iodide (I⁻) by the disinfectant (e.g., chlorine) to form hypoiodous acid (HOI). epa.govresearchgate.netacs.org This reactive iodine species then reacts with NOM to incorporate iodine atoms into the organic structure, a key step in forming I-THMs. epa.govresearchgate.netacs.org

The presence of other halides, such as bromide, can further influence the speciation of the resulting THMs. Bromide can catalyze the oxidation of iodide to iodate (B108269), which may reduce the formation of I-THMs under certain conditions. unifr.ch However, the presence of bromide can also lead to the formation of bromo-iodo-THMs, shifting the speciation away from purely chlorinated or iodinated forms. nih.gov

The relative concentrations of iodide, chloride, and NOM, as well as the characteristics of the NOM itself, are critical in determining the types and quantities of I-THMs formed. mdpi.comclemson.edu

The choice of disinfectant and the operational parameters of the water treatment plant significantly affect the formation of this compound and other I-THMs.

Disinfectant Type:

Chlorine: Chlorination can lead to the formation of I-THMs. However, higher doses of chlorine tend to decrease the formation of iodoform (B1672029) (CHI₃) while increasing the formation of chloroform (B151607) and iodate. epa.govresearchgate.net This suggests that at higher chlorine concentrations, the oxidation of iodide to the less reactive iodate is favored over the formation of hypoiodous acid, the key intermediate for I-THM formation.

Chloramines: Chloramination generally results in higher yields of I-THMs, particularly iodoform, compared to chlorination. epa.govresearchgate.netacs.org This is because chloramines are less effective at oxidizing iodide to iodate, leaving more hypoiodous acid available to react with NOM. researchgate.netmdpi.com Studies have confirmed that a switch from chlorination to chloramination can lead to a significant increase in I-THM concentrations in drinking water. acs.org

Ozone: Ozonation is effective at oxidizing iodide to iodate, and as a result, the formation of I-THMs is generally not observed when ozone is used as the primary disinfectant. epa.govresearchgate.netacs.org

Water Treatment Conditions:

pH: The pH of the water influences the formation of THMs. Generally, higher pH values can promote the formation of certain THMs. nih.govmdpi.com For I-THMs, formation has been observed to decrease with increasing pH under certain conditions, although at high bromide and iodide concentrations, significant iodoform formation can still occur at higher pH levels. clemson.edu

Temperature: Higher temperatures can increase the rate of DBP formation. youtube.com

Contact Time: The duration of contact between the disinfectant and the water affects the extent of DBP formation. Longer contact times generally lead to higher concentrations of THMs. youtube.com

The following table summarizes the impact of different disinfectants on I-THM formation:

DisinfectantImpact on I-THM FormationPrimary Iodine Species Formed
Chlorine Forms I-THMs, but high doses favor chloroform and iodate. epa.govresearchgate.netHypoiodous acid (HOI), Iodate (IO₃⁻)
Chloramines Leads to higher yields of I-THMs compared to chlorine. epa.govresearchgate.netHypoiodous acid (HOI)
Ozone Generally prevents I-THM formation. epa.govresearchgate.netIodate (IO₃⁻)

The formation of THMs is not instantaneous and can continue within the water distribution system long after the initial treatment. nih.gov Kinetic models have been developed to predict the formation of THMs in these systems. mdpi.com

Kinetic studies on I-THM formation have shown that the reaction of hypoiodous acid with NOM is a critical rate-determining step. acs.org The rate of I-THM formation is influenced by several factors, including:

The concentration and reactivity of NOM. nih.gov

The concentrations of iodide and other halides. unifr.ch

The disinfectant type and dose. researchgate.net

Water quality parameters such as pH and temperature. researchgate.net

Research indicates that in systems with biofilms, the microbial carbon within the biofilm can also contribute to the formation of THMs, with distinct formation kinetics compared to those from NOM in the bulk water. nih.gov The presence of bromide has been shown to enhance the rate of iodate formation, which in turn affects the kinetics of I-THM formation. unifr.ch For instance, increasing the pre-chlorination time in the presence of bromide can reduce the formation of I-THMs by promoting the conversion of iodide to iodate. unifr.ch

Abiotic Degradation Pathways in Environmental Compartments

Once formed, this compound can be degraded through various abiotic processes in the environment.

Photochemical degradation, or photolysis, is a significant degradation pathway for I-THMs. These compounds are susceptible to degradation when exposed to ultraviolet (UV) light, including the UV component of natural sunlight.

Studies have demonstrated that I-THMs undergo rapid photodegradation when irradiated with UV light at a wavelength of 254 nm. nih.gov The primary mechanism is the cleavage of the carbon-halogen bond. nih.gov The rate of degradation can be influenced by the water matrix; for example, the presence of nitrate (B79036) may slightly increase the degradation rate, while humic acid can slow it down by competing for UV light. nih.gov

The combination of UV irradiation with other oxidants, such as hydrogen peroxide (UV/H₂O₂), can significantly enhance the degradation rates of I-THMs compared to UV irradiation alone. nih.gov Similarly, the co-exposure of chlorine and medium-pressure UV light can lead to the formation of different sets of halogenated byproducts compared to chlorination in the dark. nih.gov The introduction of UV treatment can also impact the formation of I-THMs during subsequent disinfection steps like chloramination. nih.govresearchgate.net

The following table shows the first-order rate constants for the photodegradation of various I-THMs under UV-254 irradiation, illustrating their susceptibility to this degradation pathway.

CompoundFirst-Order Rate Constant (min⁻¹)
Dichloroiodomethane (CHCl₂I)~0.1-0.6
Chlorodiiodomethane (CHClI₂)~0.1-0.6
Bromoiodomethane (CH₂BrI)~0.1-0.6
Chloroiodo-bromo-methane (CHBrClI)~0.1-0.6
Dibromoiodomethane (CHBr₂I)~0.1-0.6
Iodoform (CHI₃)~0.1-0.6
Data derived from a study on the photodegradation of six iodinated trihalomethanes. nih.gov

Hydrolysis is another abiotic process that can lead to the degradation of trihalomethanes. This process involves the reaction of the compound with water, which can be significantly influenced by temperature and pH.

The hydrolysis of THMs can proceed through both neutral and alkaline pathways. The alkaline pathway is often dominant, especially for bromo-containing THMs. nih.gov The rate of hydrolysis generally follows the order: CHBrCl₂ > CHBr₂Cl > CHBr₃ > CHCl₃. nih.gov This suggests that the presence of both bromine and chlorine can influence the stability of the molecule towards hydrolysis. Given that iodine is a better leaving group than chlorine or bromine, it is plausible that this compound would also be susceptible to hydrolysis, potentially at a faster rate than its chlorinated and brominated counterparts under similar conditions.

The presence of natural organic matter in the water can decrease the rate of THM hydrolysis by over 50%. nih.gov

Biotic Transformation and Biodegradation Potential in Environmental Matrices (general concept for halomethanes)

Microbial Metabolism and Enzyme Systems Involved in Degradation

The microbial breakdown of halomethanes is mediated by specific enzymes capable of cleaving the carbon-halogen bond. nih.gov These dehalogenases are broadly categorized based on their reaction mechanisms. nih.govnih.gov

Hydrolytic Dehalogenases: These enzymes utilize a water molecule to replace a halogen atom with a hydroxyl group. The process often involves a catalytic triad (B1167595) of amino acids (e.g., Asp-His-Asp/Glu) and is a common mechanism for the degradation of haloalkanes. nih.gov

Oxygenases: Mono- and dioxygenases incorporate one or two atoms of oxygen into the substrate, respectively. This can destabilize the molecule, facilitating the removal of halogen atoms. For instance, methane (B114726) monooxygenase, found in methanotrophic bacteria, has been shown to co-metabolically degrade some chlorinated methanes. nih.gov

Reductive Dehalogenases: Under anaerobic conditions, some microorganisms utilize halogenated compounds as electron acceptors in a process called halorespiration. This involves the sequential removal of halogen atoms, which are replaced by hydrogen atoms. nasa.govnasa.gov

Flavin-dependent halogenases (FDHs) are another significant class of enzymes, typically involved in the halogenation of aromatic compounds by oxidizing halides (like Cl⁻, Br⁻, I⁻) to a more reactive form. nih.gov While their primary role is halogenation, the broader family of enzymes involved in halogen cycling is critical to understanding the fate of organohalogens. nih.gov

Anaerobic and Aerobic Degradation Pathways

The degradation of halomethanes can proceed under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions, often following distinct pathways and involving different microbial communities. nih.govnih.gov

Anaerobic Degradation: This process is often characterized by reductive dehalogenation. For compounds like chloroform, methanogenic bacteria have been identified as key players, reducing it to less halogenated methanes. nasa.govnasa.gov Studies have shown that the presence of an appropriate primary carbon source can support the cometabolic biodegradation of high concentrations of halomethanes. nih.gov For example, a fermentative enrichment culture designated DHM-1 demonstrated the ability to biodegrade chloroform, with the rate influenced by factors such as pH and the concentration of vitamin B12. nih.gov

Aerobic Degradation: In the presence of oxygen, the primary degradation mechanism often involves oxidation. nih.gov Certain bacteria, such as Mycobacterium spp., can cometabolically degrade halogenated alkanes in the presence of a primary substrate like ethane. nih.gov Fungi have also been implicated in the aerobic degradation of chloroform, showing resilience in acidic conditions which can be advantageous in certain bioremediation scenarios. nih.gov A comparative study using biotrickling filters for chloroform removal found that an aerobic system operated under acidic conditions achieved a higher elimination capacity than an anaerobic system. nih.gov

Table 1: Comparison of Aerobic and Anaerobic Degradation of Chloroform (as a model for halomethanes)
ParameterAerobic DegradationAnaerobic Degradation
Primary MechanismOxidation, Co-metabolismReductive Dehalogenation, Fermentation
Key MicroorganismsFungi (e.g., Fusarium sp.), Bacteria (e.g., Mycobacterium spp.)Methanogenic Archaea, Bacteria (e.g., Azospira spp.)
Example Removal Efficiency (Chloroform)~81% in an acidic biotrickling filter nih.gov~59% in a biotrickling filter nih.gov
Influencing FactorsPresence of co-metabolite (e.g., ethanol), pH nih.govnih.govPresence of electron donors (e.g., corn syrup), Vitamin B12 concentration, pH nih.gov

Advanced Analytical Methodologies for Trace Detection and Quantification in Environmental Samples

Accurately detecting and quantifying trace levels of this compound and other volatile halomethanes in complex environmental matrices like water, air, and soil is crucial for monitoring and risk assessment. nih.govenv.go.jp This requires highly sensitive and selective analytical methods. ajgreenchem.com

Development of Hyphenated Techniques for Environmental Monitoring

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern environmental analysis for volatile organic compounds (VOCs). slideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for analyzing volatile compounds like trihalomethanes. mdpi.com Gas chromatography separates the components of a mixture, and mass spectrometry provides identification and quantification based on the mass-to-charge ratio of the resulting ions. slideshare.netresearchgate.net To enhance sensitivity for halogenated compounds, an electron capture detector (ECD) or a pulsed discharge electron capture detector (PDECD) can be used. ajgreenchem.comepa.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples, GC×GC coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced separation power and sensitivity. tandfonline.comwiley.com This technique allows for the detailed characterization of a wide range of VOCs in a single analysis. wiley.com

Sample preparation is a critical step preceding analysis. Techniques like solid-phase microextraction (SPME), purge and trap, and direct aqueous injection (DAI) are employed to extract and concentrate analytes from environmental samples before they are introduced into the GC system. ajgreenchem.comresearchgate.netresearchgate.net

Table 2: Hyphenated Analytical Techniques for Halomethane Analysis
TechniquePrincipleCommon ApplicationsAdvantages
GC-MSSeparates compounds by gas chromatography and identifies them by mass spectrometry. slideshare.netRoutine monitoring of VOCs, including trihalomethanes in drinking water. researchgate.netHigh specificity, sensitivity, and well-established methods. researchgate.net
GC-ECD/PDECDGC separation followed by a highly sensitive detector for electronegative (halogenated) compounds. ajgreenchem.comTrace analysis of chlorinated insecticides and other halogenated pollutants. ajgreenchem.comExtremely low detection limits for halogenated compounds. ajgreenchem.com
GC×GC-TOFMSTwo-dimensional GC separation provides superior resolution, coupled with fast-scanning TOFMS detection. wiley.comComprehensive analysis of complex mixtures of VOCs in air and other matrices. tandfonline.comwiley.comGreatly increased peak capacity and sensitivity; allows for targeted and non-targeted analysis. wiley.com

Application of Isotope Ratio Mass Spectrometry for Source Apportionment

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the geographic, chemical, and biological origins of substances by measuring the relative abundances of their stable isotopes (e.g., ¹³C/¹²C). nih.govresearchgate.net The isotopic signature of a compound can vary depending on the source materials and the formation processes it has undergone. researchgate.net

When coupled with a separation technique like gas chromatography (GC-IRMS), it allows for the compound-specific isotope analysis of individual substances within a complex mixture. nih.govberkeley.edu By analyzing the stable carbon isotope ratio of this compound in an environmental sample, it may be possible to differentiate between various potential sources. For example, a compound formed through an industrial pathway might have a different isotopic signature than one formed naturally or as a disinfection byproduct from different precursor organic matter. fmach.it This information is invaluable for tracking pollution sources and understanding the environmental pathways of contaminants. nih.gov

Q & A

Q. What interdisciplinary approaches are critical for assessing this compound’s carcinogenic potential?

  • Methodological Answer : Integrate toxicogenomics (e.g., RNA-seq of exposed cell lines) with histopathology from rodent models. Align findings with IARC’s carcinogen classification criteria, focusing on DNA adduct formation and oxidative stress biomarkers .

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